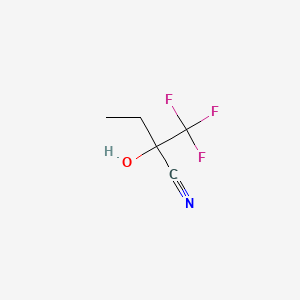

2-Hydroxy-2-(trifluoromethyl)butanenitrile

Übersicht

Beschreibung

2-Hydroxy-2-(trifluoromethyl)butanenitrile is a compound that is part of a broader class of trifluoromethylated compounds, which are of significant interest due to their utility in various chemical syntheses and pharmaceutical applications. The presence of the trifluoromethyl group can impart unique physical and chemical properties to these compounds, making them valuable in the development of new materials and drugs.

Synthesis Analysis

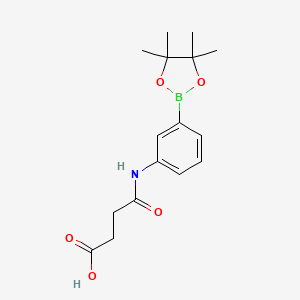

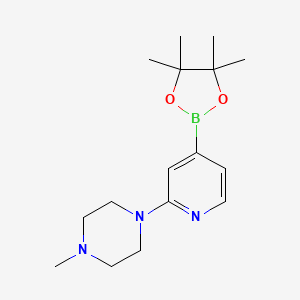

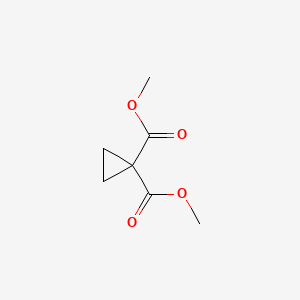

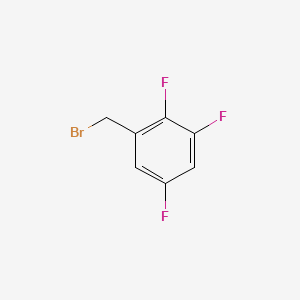

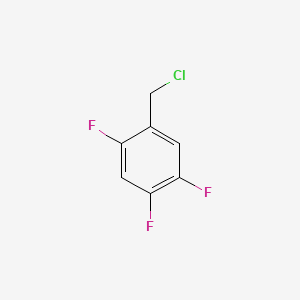

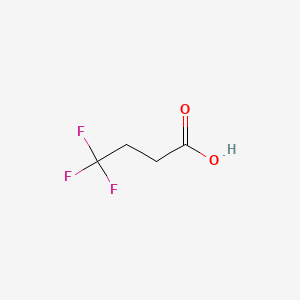

The synthesis of related trifluoromethylated compounds has been explored through various methods. For instance, the electrochemical oxidation of 3-hydroxy-2-trifluoromethylpropionic acid has been shown to produce 2,3-bis(trifluoromethyl)-1,4-butanediol in quantitative yield, demonstrating the potential for electrochemical approaches in the synthesis of complex trifluoromethylated structures . Additionally, a novel synthetic strategy for enantioselective synthesis of a related compound, 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, has been developed, which is a building block in the preparation of sitagliptin and its derivatives . This strategy involves a palladium-catalyzed coupling followed by a series of reactions including tosylation and cyanide displacement, showcasing the intricate steps required to synthesize such compounds with high enantiomeric excess.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-hydroxy-2-(trifluoromethyl)butanenitrile has been studied using various techniques. For example, the conformational properties and intramolecular hydrogen bonding of 2-hydroxy-3-butynenitrile were investigated using microwave spectroscopy and quantum-chemical calculations . These studies revealed the presence of multiple rotameric forms stabilized by intramolecular hydrogen bonds, which is indicative of the complex structural dynamics that can be expected in similar hydroxy-nitrile compounds.

Chemical Reactions Analysis

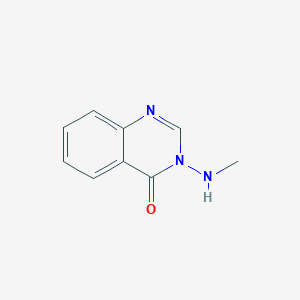

The reactivity of trifluoromethylated compounds has been the subject of research, with studies exploring their potential in cyclocondensation reactions. The synthesis and cyclocondensation of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone with hydroxylamine and hydrazine have been investigated, leading to the formation of new trifluoromethyl-substituted compounds . These findings suggest that compounds like 2-hydroxy-2-(trifluoromethyl)butanenitrile could also participate in similar reactions, potentially yielding a variety of novel molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. For instance, the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile demonstrated the potential for chiral separation of these compounds, which is crucial for the synthesis of enantiomerically pure pharmaceuticals like GABOB and carnitine hydrochloride . The study of these properties is essential for understanding the behavior of these compounds in various environments and their suitability for different applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Trifluoromethyl-2H-benzopyran-3-carboxylic Acids

- Comprehensive and Detailed Summary of the Application: 2-Hydroxy-2-(trifluoromethyl)butanenitrile can be used in the synthesis of 2-Trifluoromethyl-2H-benzopyran-3-carboxylic acids . These compounds have potential as novel potent and selective cyclooxygenase-2 inhibitors .

- Detailed Description of the Methods of Application or Experimental Procedures: The synthesis involves the reaction of substituted salicylaldehydes with ethyl trifluorocrotonate .

- Thorough Summary of the Results or Outcomes Obtained: The synthesized 2-Trifluoromethyl-2H-benzopyran-3-carboxylic acids have shown potential as novel potent and selective cyclooxygenase-2 inhibitors .

Preparation of Nitriles

- Comprehensive and Detailed Summary of the Application: Nitriles can be prepared from halogenoalkanes (haloalkanes or alkyl halides), from amides, and from aldehydes and ketones . 2-Hydroxy-2-(trifluoromethyl)butanenitrile can be used in these reactions to prepare nitriles .

- Detailed Description of the Methods of Application or Experimental Procedures: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group and a nitrile is produced .

- Thorough Summary of the Results or Outcomes Obtained: The preparation of nitriles using this method is a useful way of increasing the length of a carbon chain .

Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates

- Comprehensive and Detailed Summary of the Application: 2-Hydroxy-2-(trifluoromethyl)butanenitrile can be used in the synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates . These compounds are known for their broad spectrum of biological activity .

- Detailed Description of the Methods of Application or Experimental Procedures: The synthesis involves the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate followed by intramolecular cyclization in the presence of silica-immobilized L-proline .

- Thorough Summary of the Results or Outcomes Obtained: The synthesized 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates have shown a variety of activities, including antiviral, anti-tumor, anti-bacterial/antimicrobial, fungicidal, antioxidative, insecticidal agents, and activator of potassium channels effects .

Preparation of Nitriles

- Comprehensive and Detailed Summary of the Application: Nitriles can be prepared from halogenoalkanes (haloalkanes or alkyl halides), from amides, and from aldehydes and ketones . 2-Hydroxy-2-(trifluoromethyl)butanenitrile can be used in these reactions to prepare nitriles .

- Detailed Description of the Methods of Application or Experimental Procedures: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group and a nitrile is produced .

- Thorough Summary of the Results or Outcomes Obtained: The preparation of nitriles using this method is a useful way of increasing the length of a carbon chain .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Eigenschaften

IUPAC Name |

2-hydroxy-2-(trifluoromethyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c1-2-4(10,3-9)5(6,7)8/h10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDZRGPBIWWYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380361 | |

| Record name | 1,1,1-Trifluoro-2-butanone cyanohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-(trifluoromethyl)butanenitrile | |

CAS RN |

203302-91-4 | |

| Record name | 2-Hydroxy-2-(trifluoromethyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-2-butanone cyanohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

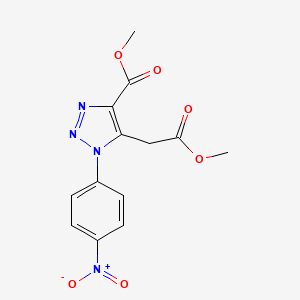

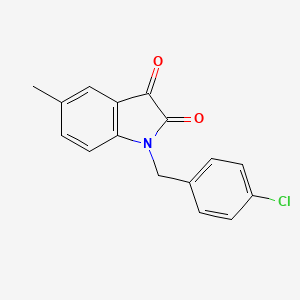

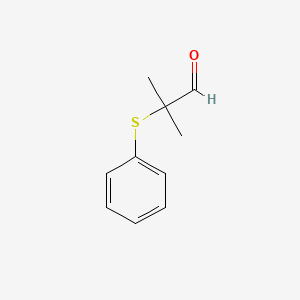

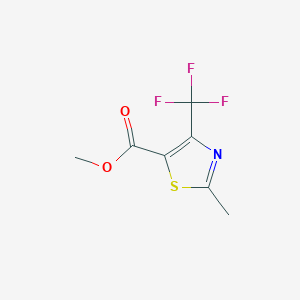

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)